Ethyl 4-(2,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Description
Ethyl 4-(2,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative with a 4,6-diaryl-substituted scaffold. The 2,4-dimethoxyphenyl and 2-methylphenyl substituents on the cyclohexenone core likely influence its electronic properties, steric hindrance, and intermolecular interactions compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O5/c1-5-29-24(26)23-20(18-9-7-6-8-15(18)2)12-16(13-21(23)25)19-11-10-17(27-3)14-22(19)28-4/h6-11,13-14,20,23H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLNXDJTEIHPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H23O4
- Molecular Weight : 337.39 g/mol
The structure features a cyclohexene ring with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Activity
-
Anticancer Activity
- Compounds with structural similarities have been evaluated for their anticancer potential. For example, cyclohexenones have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Specific studies on related compounds have indicated their ability to inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Effects
Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Study :
- Anticancer Research :
- Inflammation Model :
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., Cl, Br) in analogs, which may reduce electrophilicity at the cyclohexenone carbonyl .
- Hydrogen Bonding : Unlike hydroxyl- or halogen-substituted analogs, the target compound’s methoxy groups may participate in weaker C–H···O interactions rather than strong O–H···O bonds .
Reactivity Trends :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance the electrophilicity of the α,β-unsaturated ketone, accelerating nucleophilic additions . The target compound’s methoxy groups may slow such reactions.
- Crystallinity : Bulky substituents (e.g., naphthyl, 2-methylphenyl) often reduce crystallinity, necessitating solvent optimization during recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
